molecular formula C15H12ClNO4S B2967314 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259236-43-5

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

Cat. No. B2967314
M. Wt: 337.77
InChI Key: YIEZSKVRYWJBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid” is a complex organic compound. It likely contains a benzoic acid core, which is a simple aromatic carboxylic acid . The compound also appears to have a sulfonylamino group and a phenylethenyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoic acid core, the introduction of the chloro group, and the attachment of the sulfonylamino and phenylethenyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoic acid core would consist of a benzene ring (a hexagonal ring of carbon atoms) with a carboxylic acid group (COOH) attached. The chloro, sulfonylamino, and phenylethenyl groups would also be attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Benzoic acid derivatives can undergo a variety of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Protein Binding Studies : A study by Zia and Price (1975) used 2-(4'-Hydroxybenzeneazo)benzoic acid, a compound structurally related to 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, as a spectrophotometric probe to study the binding of sulfonylurea and phenothiazine drugs to bovine serum albumin. This research helps in understanding the interaction of such compounds with proteins, which is crucial for drug design and development (Zia & Price, 1975).

  • Synthesis and Antiviral Activity : Syed et al. (2011) conducted a study on derivatives of sulfonylamino benzoic acid, investigating their synthesis, structure-activity relationship, and anti-HIV activity. This research is significant for the development of new antiviral agents (Syed et al., 2011).

  • Pharmacological Applications : Schindler et al. (2006) explored the mechanism of action of anthranilic acid derivatives (similar in structure to the compound ) as soluble guanylyl cyclase (sGC) agonists. These findings are important for understanding the pharmacological applications of such compounds, particularly in vascular tissues (Schindler et al., 2006).

  • Chemical Synthesis and Catalysis : Yan et al. (2009) reported an efficient catalytic method for sulfonyloxylactonization of alkenoic acids, which is relevant for the synthesis of complex organic molecules. This research provides insights into novel catalytic processes that can be applied in synthetic chemistry (Yan et al., 2009).

  • Electrochemical Studies : Mandić et al. (2004) investigated the electrochemical behavior of compounds similar to 2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid. Such studies are crucial for understanding the electrochemical properties of these compounds, which can have applications in various fields like sensors and energy storage (Mandić et al., 2004).

  • Herbicide Research : Wu et al. (2022) studied the degradation behaviors of chlorsulfuron derivatives in soil, which is directly relevant to agricultural sciences and the development of eco-friendly herbicides (Wu et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and avoiding inhalation or skin contact .

properties

IUPAC Name

2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-14-7-6-12(10-13(14)15(18)19)17-22(20,21)9-8-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEZSKVRYWJBEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-phenylethenesulfonamido)benzoic acid

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